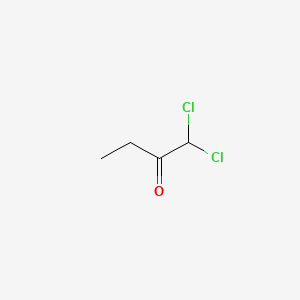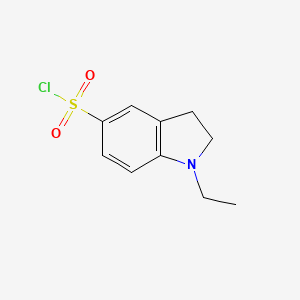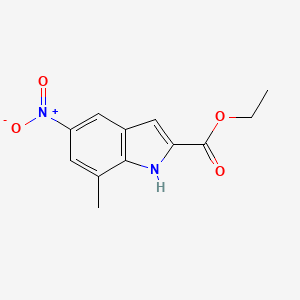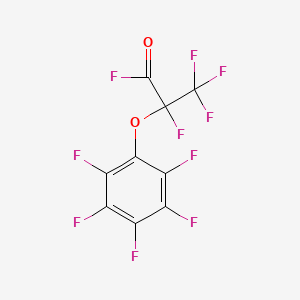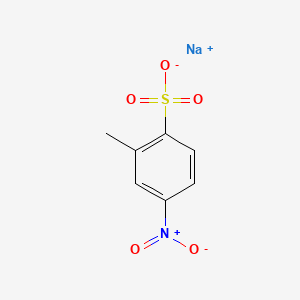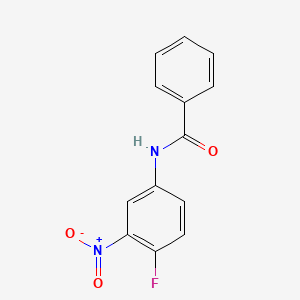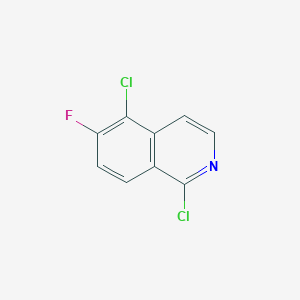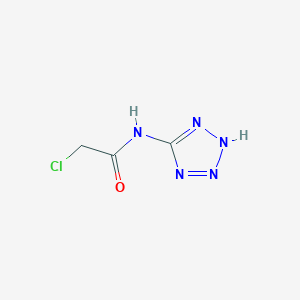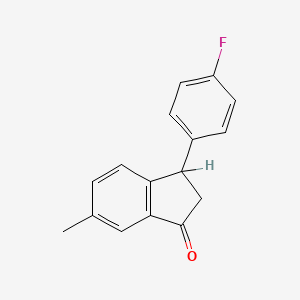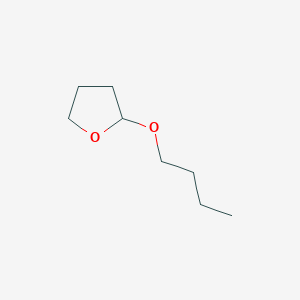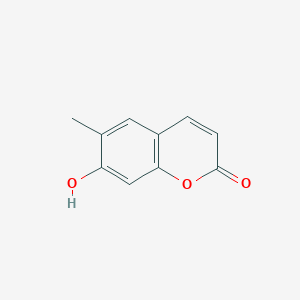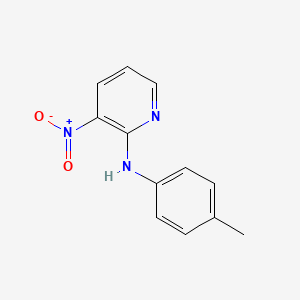![molecular formula C20H19N3O6S2 B8771000 4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B8771000.png)
4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-ditosyl-4-nitro-o-phenylenediamine is an organic compound with the molecular formula C22H18N4O4S2. It is a derivative of o-phenylenediamine, where the amino groups are substituted with tosyl groups and a nitro group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
The synthesis of N,N’-ditosyl-4-nitro-o-phenylenediamine typically involves the reaction of 4-nitro-o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-nitro-o-phenylenediamine in a suitable solvent like dichloromethane.
- Add p-toluenesulfonyl chloride and pyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-ditosyl-4-nitro-o-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-ditosyl-4-nitro-o-phenylenediamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It is used in biochemical research to study enzyme interactions and other biological processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of N,N’-ditosyl-4-nitro-o-phenylenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tosyl groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
N,N’-ditosyl-4-nitro-o-phenylenediamine can be compared with other similar compounds, such as:
N,N’-ditosyl-o-phenylenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-o-phenylenediamine: Lacks the tosyl groups, affecting its solubility and reactivity.
N,N’-ditosyl-4-amino-o-phenylenediamine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of N,N’-ditosyl-4-nitro-o-phenylenediamine lies in its combination of tosyl and nitro groups, which confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C20H19N3O6S2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19N3O6S2/c1-14-3-8-17(9-4-14)30(26,27)21-19-12-7-16(23(24)25)13-20(19)22-31(28,29)18-10-5-15(2)6-11-18/h3-13,21-22H,1-2H3 |
InChI Key |
ONKHWZVQCUYVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)
